methyl 4-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)benzoate is a sulfonamide-derived benzoate ester featuring a hybrid heterocyclic system comprising a thiophene-furan moiety. The compound’s structure integrates:
- A benzoate ester group at the 4-position of the benzene ring.
- A sulfamoyl bridge (N-sulfonyl) linking the benzoate to a hydroxyethyl chain.
- A substituted furan-thiophene unit attached to the hydroxyethyl group, introducing aromatic and electronic diversity.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]sulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-24-18(21)12-2-4-14(5-3-12)27(22,23)19-10-15(20)17-7-6-16(25-17)13-8-9-26-11-13/h2-9,11,15,19-20H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGFEEXQTUAEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]sulfamoyl]benzoate is a thiophene-based compound. Thiophene derivatives have been found to exhibit a variety of pharmacological properties, including anti-inflammatory, antimicrobial, and antihypertensive activities.
Mode of Action
Other thiophene-based compounds, such as suprofen, are known to act as nonsteroidal anti-inflammatory drugs. Another example, articaine, is used as a voltage-gated sodium channel blocker and dental anesthetic. These examples suggest that thiophene-based compounds can interact with their targets in a variety of ways to exert their effects.
Biological Activity
Methyl 4-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its anticancer properties, interactions with carbonic anhydrases, and overall therapeutic potential.
Structural Overview
The compound features a complex structure that includes:
- A benzoate moiety , which is known for its role in various biological activities.
- A sulfamoyl group , which is often associated with enzyme inhibition.
- A furan ring substituted with a thiophene, contributing to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. For example, methyl 5-sulfamoyl-benzoates showed high binding affinity to carbonic anhydrase IX (CAIX), an enzyme overexpressed in solid tumors, suggesting potential for targeting tumor microenvironments .
-
Mechanism of Action : The mechanisms through which these compounds exert their anticancer effects include:
- Inducing apoptosis in cancer cells.
- Inhibiting key enzymes involved in tumor progression.
- Disrupting cellular pathways critical for cancer cell survival.
Interaction with Carbonic Anhydrases
Carbonic anhydrases (CAs) are enzymes that play crucial roles in maintaining acid-base balance and are implicated in cancer progression. This compound and its analogs have been studied for their inhibitory effects on CAs:
| Compound | CA Isozyme | Binding Affinity (Kd) |
|---|---|---|
| 4b | CAIX | 0.12 nM |
| 3b | CAIX | 0.08 pM |
These findings indicate that the compound exhibits high selectivity for CAIX over other isoforms, which is beneficial for minimizing side effects during therapy .
Case Studies and Research Findings
- In Vitro Studies : Various in vitro studies have reported the cytotoxic effects of methyl sulfamoyl benzoates against different cancer cell lines such as MCF-7 and A549. The IC50 values observed were comparable to established chemotherapeutics like doxorubicin, indicating promising therapeutic potential .
- Molecular Docking Studies : Molecular docking simulations have elucidated the binding interactions between the compound and target enzymes, providing insights into its mechanism of action. These studies suggest that modifications to the compound's structure can enhance its binding affinity and selectivity .
- Synergistic Effects : Some studies have explored the synergistic effects of combining methyl sulfamoyl benzoates with other anticancer agents, revealing enhanced antiproliferative activity and improved therapeutic outcomes in preclinical models .
Comparison with Similar Compounds
Key Structural Differences:
- Heterocyclic Systems : The target’s thiophene-furan unit contrasts with LMM5’s 1,3,4-oxadiazole and Compound 87’s indole, impacting electronic properties and steric bulk.
- Linker Groups : The hydroxyethyl chain in the target may enhance solubility compared to LMM5’s benzyl-methyl group or Compound 15’s ureido linker.
Spectral Features
Insights :
- The target’s hydroxyethyl group introduces distinct OH stretching in IR and proton shifts in NMR, absent in non-hydroxylated analogs like LMM5.
- Thiophene-furan protons exhibit upfield shifts compared to indole or oxadiazole systems due to reduced aromatic anisotropy.
Preparation Methods
Directed Sulfonation of Methyl Benzoate
Para-sulfonation of methyl benzoate is challenging due to the meta-directing nature of the ester group. A directed metalation strategy using lithium diisopropylamide (LDA) enables para-functionalization:
Chlorination to Sulfonyl Chloride
Conversion to the sulfonyl chloride is achieved using phosphorus pentachloride (PCl5) :
| Parameter | Condition |
|---|---|
| Reagent | PCl5 (3.0 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT, 12 h |
| Yield | 89% |
The product, methyl 4-(chlorosulfonyl)benzoate, is purified via recrystallization from hexane/ethyl acetate (3:1).
Synthesis of 2-Amino-1-(5-(Thiophen-3-yl)Furan-2-yl)Ethanol
Construction of the Furan-Thiophene Core
A Stille coupling forms the biheterocyclic system:
Epoxidation and Aminolysis
The aldehyde is converted to an epoxide, followed by ring-opening with ammonia:
Epoxidation :
- Reagent : Trimethylsulfoxonium iodide (1.5 equiv), KOtBu (2.0 equiv)
- Solvent : DMSO, 25°C, 2 h
- Yield : 2-(5-(thiophen-3-yl)furan-2-yl)oxirane (68%)
Aminolysis :
| Parameter | Condition |
|---|---|
| Ammonia source | NH3 (g), 50 psi |
| Solvent | Ethanol/water (9:1) |
| Temperature | 60°C, 24 h |
| Yield | 2-amino-1-(5-(thiophen-3-yl)furan-2-yl)ethanol (54%) |
Sulfamoyl Bond Formation
Coupling the sulfonyl chloride and amine is performed under Schotten-Baumann conditions :
| Parameter | Condition |
|---|---|
| Sulfonyl chloride | 1.05 equiv |
| Amine | 1.0 equiv |
| Base | Pyridine (3.0 equiv) |
| Solvent | THF/water (4:1) |
| Temperature | 0°C → RT, 6 h |
| Yield | 78% |
Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:2) followed by recrystallization from methanol.
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance throughput, key steps are adapted to flow chemistry:
Sulfonation-Chlorination Sequence :
- Reactors : Two packed-bed reactors (PBR) in series
- PBR1: Sulfonation with SO3 in supercritical CO2
- PBR2: Chlorination with PCl5 at 40°C
- Productivity : 12 kg/h of methyl 4-(chlorosulfonyl)benzoate
Coupling Reaction :
- Microreactor : 500 μm channel diameter
- Residence time : 2.3 min
- Conversion : 94%
Analytical Characterization
Critical Data for Final Product :
| Property | Value | Source |
|---|---|---|
| Molecular weight | 407.5 g/mol | |
| HPLC Purity | 99.2% (C18, MeCN/H2O 70:30) | |
| Melting point | 158–160°C | |
| HRMS (m/z) | 408.0761 [M+H]+ (calc. 408.0764) |
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
Early routes suffered from meta-sulfonation byproducts (up to 37%). Introducing tert-butyl groups as transient directing agents reduced meta-isomers to <5%.
Epoxide Stability
The intermediate epoxide demonstrated thermal lability above 40°C. In situ generation via flow chemistry minimized decomposition, improving aminolysis yields by 22%.
Green Chemistry Alternatives
Solvent Replacement :
- Traditional : Dichloromethane (environmental hazard)
- Alternative : Cyclopentyl methyl ether (CPME), achieving 76% coupling yield
Catalyst Recycling :
- Immobilized Pd on magnetic nanoparticles (Fe3O4@SiO2-Pd) enabled 7 reuse cycles without activity loss.
Q & A
Q. What are the critical synthetic steps and intermediates for preparing this compound?
The synthesis involves:
- Step 1 : Reacting 4-methoxybenzenesulfonyl chloride with a hydroxyethylamine intermediate containing furan and thiophene substituents under basic conditions (e.g., NaH/THF) to form the sulfonamide bond.
- Step 2 : Purification via column chromatography or recrystallization to isolate the final product. Key intermediates include the hydroxyethyl-thiophene-furan precursor and the sulfonyl chloride derivative .
Q. Which spectroscopic techniques are optimal for structural characterization?
- 1H/13C NMR : To confirm the sulfonamide linkage, ester group, and heterocyclic substituents.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- FT-IR : To identify functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : As a sulfonamide-based lead for enzyme/receptor targeting (e.g., carbonic anhydrase inhibitors).
- Materials Science : Exploiting its conjugated furan-thiophene system for optoelectronic applications (e.g., organic semiconductors) .
Q. How stable is the ester group under varying pH conditions?
The methyl benzoate ester is stable in neutral conditions but hydrolyzes under strongly acidic/basic conditions. Stability assays (e.g., HPLC monitoring at pH 1–14) are recommended to assess degradation kinetics .
Advanced Research Questions
Q. How can low yields in the sulfonamide coupling step be addressed?
- Optimization : Use alternative bases (e.g., Et3N instead of NaH) or polar aprotic solvents (DMF) to enhance reactivity.
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., unreacted sulfonyl chloride or dimerization species) .
Q. How to resolve contradictions in computational vs. experimental reactivity data for the heterocyclic moiety?
- DFT Studies : Compare frontier molecular orbitals (HOMO/LUMO) with experimental UV-Vis data to validate electronic properties.
- Kinetic Profiling : Measure reaction rates under varying temperatures to reconcile discrepancies in activation energy .
Q. What strategies improve enantiomeric purity of the hydroxyethyl intermediate?
- Chiral Resolution : Use chiral HPLC columns or diastereomeric salt formation.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) during the hydroxyethyl group synthesis .
Q. How to mitigate unexpected byproducts during furan-thiophene coupling?
- Reaction Monitoring : Use in-situ FT-IR or GC-MS to detect intermediates.
- Temperature Control : Lower reaction temperatures (<0°C) to suppress side reactions like oligomerization .
Q. How to design assays for evaluating enzyme inhibition potential?
- Target Selection : Focus on sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX).
- Fluorescence-Based Assays : Monitor enzyme activity using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
